molecular formula C17H15ClIN3O2S B3482332 2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide

2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3482332
M. Wt: 487.7 g/mol
InChI Key: VXYNRCJPKVMFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family, which has been extensively studied for their biological activities.

Scientific Research Applications

2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit potent anti-tumor activity in vitro and in vivo. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide have been extensively studied. The compound has been shown to exhibit potent anti-tumor activity, as it induces apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is its potent anti-tumor activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research could focus on the development of new analogs of the compound with improved solubility and potency. Another area of research could investigate the potential use of the compound in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, more studies could be conducted to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
In conclusion, 2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-tumor and anti-inflammatory activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other fields of scientific research.

properties

IUPAC Name

2-chloro-5-iodo-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClIN3O2S/c1-2-15(23)20-11-4-3-5-12(9-11)21-17(25)22-16(24)13-8-10(19)6-7-14(13)18/h3-9H,2H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNRCJPKVMFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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